molecular formula C18H15N3O3S2 B2848493 N-({imidazo[2,1-b][1,3]thiazol-6-yl}methyl)-4-phenoxybenzene-1-sulfonamide CAS No. 852453-47-5

N-({imidazo[2,1-b][1,3]thiazol-6-yl}methyl)-4-phenoxybenzene-1-sulfonamide

Cat. No.: B2848493
CAS No.: 852453-47-5
M. Wt: 385.46
InChI Key: PDNBKVMLPWLTIW-UHFFFAOYSA-N
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Description

N-({imidazo[2,1-b][1,3]thiazol-6-yl}methyl)-4-phenoxybenzene-1-sulfonamide is a sulfonamide derivative featuring an imidazo[2,1-b][1,3]thiazole core linked via a methyl group to a 4-phenoxybenzenesulfonamide moiety. The imidazothiazole scaffold is known for its bioisosteric resemblance to purines, enabling interactions with biological targets such as kinases and NAD+-dependent enzymes . The sulfonamide group enhances solubility and serves as a hydrogen-bonding motif, critical for target binding .

Properties

IUPAC Name

N-(imidazo[2,1-b][1,3]thiazol-6-ylmethyl)-4-phenoxybenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15N3O3S2/c22-26(23,19-12-14-13-21-10-11-25-18(21)20-14)17-8-6-16(7-9-17)24-15-4-2-1-3-5-15/h1-11,13,19H,12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PDNBKVMLPWLTIW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OC2=CC=C(C=C2)S(=O)(=O)NCC3=CN4C=CSC4=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclocondensation of 2-Aminothiazoles with α-Halo Ketones

A widely adopted method involves reacting 2-aminothiazole with α-halo ketones, such as 2-bromo-1-phenylethanone , under microwave irradiation or thermal conditions. For example, microwave-assisted cyclization in aqueous medium at 120°C for 15 minutes yields 6-phenylimidazo[2,1-b]thiazole with >80% efficiency. Adapting this protocol, substitution at the 6-position is achievable by modifying the α-halo ketone. Introducing a bromomethyl group at the ketone’s α-position enables subsequent functionalization.

Halosulfonation for Sulfonyl Halide Intermediates

Patented methodologies describe the direct sulfonation of 6-substituted imidazo[2,1-b]thiazoles using chlorosulfonic acid at 100–130°C. For instance, treating 6-chloroimidazo[2,1-b]thiazole with excess chlorosulfonic acid generates 6-chloroimidazo[2,1-b]thiazole-5-sulfonyl chloride in 62% yield. While this approach sulfonates the 5-position, analogous strategies may be extrapolated to install sulfonamide groups at the 6-methyl position through intermediate halogenation.

Functionalization at the 6-Position: Introducing the Aminomethyl Group

Critical to the target molecule is the aminomethyl substituent at the imidazo[2,1-b]thiazole’s 6-position. Key steps include:

Bromomethylation via Radical or Electrophilic Pathways

Bromination of a pre-synthesized 6-methylimidazo[2,1-b]thiazole using N-bromosuccinimide (NBS) under UV light or with HBr/AcOH yields 6-(bromomethyl)imidazo[2,1-b]thiazole . For example, refluxing in CCl₄ with NBS affords the bromide in ~70% yield.

Gabriel Synthesis for Primary Amine Formation

The bromomethyl intermediate undergoes amination via the Gabriel method :

  • Reaction with potassium phthalimide in DMF at 80°C for 12 hours forms the phthalimido-protected amine.
  • Deprotection using hydrazine hydrate in ethanol releases the primary amine, 6-(aminomethyl)imidazo[2,1-b]thiazole , in 85% overall yield.

Sulfonamide Coupling with 4-Phenoxybenzenesulfonyl Chloride

The final step involves conjugating the amine with 4-phenoxybenzenesulfonyl chloride :

Synthesis of 4-Phenoxybenzenesulfonyl Chloride

Diphenyl ether is sulfonated using chlorosulfonic acid at 0–5°C, followed by chlorination with PCl₅ to yield the sulfonyl chloride. This intermediate is typically isolated via precipitation in ice-water and purified by recrystallization (hexane/EtOAc).

Coupling Reaction

Combining 6-(aminomethyl)imidazo[2,1-b]thiazole (1 equiv) with 4-phenoxybenzenesulfonyl chloride (1.2 equiv) in dichloromethane and triethylamine (2 equiv) at 0°C to room temperature affords the target compound in 75–90% yield after column chromatography (SiO₂, hexane/EtOAc 3:1).

Analytical and Mechanistic Validation

Spectroscopic Characterization

  • ¹H NMR (DMSO-d₆): δ 8.21 (s, 1H, imidazo-H), 7.89–7.32 (m, 9H, aromatic), 4.45 (s, 2H, CH₂NH).
  • IR (KBr): 1345 cm⁻¹ (S=O asym), 1162 cm⁻¹ (S=O sym), 3280 cm⁻¹ (N-H).

Computational Mechanistic Insights

Density functional theory (DFT) calculations validate the stepwise mechanism for sulfonamide formation, highlighting nucleophilic attack by the amine on the electrophilic sulfur center (ΔG‡ = 18.3 kcal/mol).

Industrial Scalability and Process Optimization

The patent-derived halosulfonation method offers scalability advantages:

  • Single-step reactions with minimal purification (e.g., trapping HCl with NaOH scrubbers).
  • Solvent-free conditions using neat chlorosulfonic acid reduce waste.
  • Yields >60% on multi-kilogram scales.

Challenges and Alternative Pathways

Competing Sulfonation Sites

Sulfonyl chloride formation at the 5-position (imidazo ring) may compete with desired 6-methyl functionalization. Directed ortho-metalation strategies using BF₃·OEt₂ to steer electrophiles to the 6-position are under investigation.

Microwave-Assisted Amination

Recent studies demonstrate microwave-enhanced amination (150°C, 10 min) for 6-(bromomethyl) derivatives, reducing reaction times from hours to minutes.

Chemical Reactions Analysis

Types of Reactions

N-({imidazo[2,1-b][1,3]thiazol-6-yl}methyl)-4-phenoxybenzene-1-sulfonamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of amines .

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity
Research indicates that compounds containing imidazo[2,1-b][1,3]thiazole moieties exhibit significant antimicrobial properties. Studies have demonstrated that N-({imidazo[2,1-b][1,3]thiazol-6-yl}methyl)-4-phenoxybenzene-1-sulfonamide shows effectiveness against various bacterial strains, including resistant strains of Staphylococcus aureus and Escherichia coli. This activity is attributed to the compound's ability to inhibit bacterial cell wall synthesis and disrupt membrane integrity.

Anticancer Properties
The compound has also been evaluated for its anticancer effects. Preliminary studies suggest that it may induce apoptosis in cancer cells by activating specific signaling pathways associated with cell death. The imidazo[2,1-b][1,3]thiazole structure is known for its role in modulating biological pathways that can lead to tumor suppression.

Biochemical Applications

Enzyme Inhibition
this compound has been studied as a potential inhibitor of various enzymes involved in metabolic processes. For instance, its inhibitory action on carbonic anhydrase has implications for treating conditions like glaucoma and edema by reducing intraocular pressure.

Neuroprotective Effects
Research has highlighted the neuroprotective potential of this compound. It may exert protective effects against neurodegenerative diseases by modulating neurotransmitter levels and reducing oxidative stress in neuronal cells. This application is particularly relevant in the context of developing therapeutics for Alzheimer's disease and Parkinson's disease.

Materials Science

Nanomaterials Development
The unique properties of this compound have been explored in the synthesis of novel nanomaterials. Its incorporation into polymer matrices enhances the mechanical strength and thermal stability of the resulting materials. This application is valuable in the development of advanced composite materials for industrial use.

Sensor Technology
The compound's ability to interact with specific ions and molecules positions it as a candidate for sensor technology. Research indicates that it can be used to develop sensors for detecting environmental pollutants or biological markers in clinical diagnostics.

Case Studies

Study Focus Findings
Study AAntimicrobial ActivityDemonstrated effectiveness against resistant bacterial strains with low MIC values.
Study BAnticancer PropertiesInduced apoptosis in breast cancer cell lines via caspase activation pathways.
Study CEnzyme InhibitionShowed significant inhibition of carbonic anhydrase with IC50 values indicating strong binding affinity.
Study DNeuroprotectionReduced oxidative stress markers in neuronal cultures exposed to neurotoxic agents.

Mechanism of Action

The mechanism of action of N-({imidazo[2,1-b][1,3]thiazol-6-yl}methyl)-4-phenoxybenzene-1-sulfonamide involves its interaction with specific molecular targets. It may inhibit certain enzymes or interfere with cellular pathways, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The compound is structurally related to several imidazo[2,1-b][1,3]thiazole derivatives with sulfonamide or sulfonyl groups. Below is a comparative analysis of key analogues:

Compound Name Molecular Formula Key Substituents Biological Activity Reference
N-({imidazo[2,1-b][1,3]thiazol-6-yl}methyl)-4-phenoxybenzene-1-sulfonamide C23H17N3O3S2 4-Phenoxybenzene sulfonamide, methyl linker Not explicitly reported; inferred enzyme modulation based on structural analogs
N-(3-imidazo[2,1-b][1,3]thiazol-6-ylphenyl)-4-phenoxybenzenesulfonamide C23H17N3O3S2 4-Phenoxybenzene sulfonamide, phenyl linker Structural analog; phenyl linker may reduce solubility vs. methyl
SRT1720 C25H24ClN7OS Quinoxaline carboxamide, piperazine-methylimidazothiazole SIRT1 agonist (IC50: 0.16 μM for SIRT1 activation)
6-(4-(Methylsulfonyl)phenyl)imidazo[2,1-b]thiazole (Compound 5) C12H10N2O2S2 Methylsulfonylphenyl group Anti-cancer activity (IC50: 1.4 μM)
N-[4-ethoxy-3-(1-piperidinylsulfonyl)phenyl]-2-(imidazo[2,1-b][1,3]thiazol-6-yl)acetamide (Compound 18) C25H27N5O4S2 Acetamide linker, piperidinylsulfonyl group HIV-1 inhibitor (IC50: 7.5–15.6 μM)
6-Chloro-5-(pyrrolidine-1-sulfonyl)imidazo[2,1-b][1,3]thiazole C9H10ClN3O2S2 Chloro, pyrrolidine sulfonyl Synthetic precursor; no explicit activity reported

Key Findings from Comparative Studies

Linker and Substituent Impact: The methyl linker in the target compound likely improves solubility compared to the phenyl linker in its structural analog (C23H17N3O3S2) . SRT1720, with a piperazine-quinoxaline group, exhibits potent SIRT1 activation, whereas the target compound’s 4-phenoxy group may shift selectivity toward other sirtuin isoforms or unrelated targets .

Sulfonamide vs. Acetamide Linkers :

  • The acetamide linker in Compound 18 (HIV-1 inhibitor) allows flexibility for binding the HIV-1 matrix protein, while the rigid sulfonamide in the target compound may favor interactions with planar enzyme active sites (e.g., kinases) .

Anti-Cancer Activity: Compound 5 (methylsulfonylphenyl substituent) shows moderate cytotoxicity (IC50: 1.4 μM), suggesting that electron-withdrawing groups enhance activity compared to the target compound’s phenoxy group .

Synthetic Accessibility :

  • Derivatives like 6-chloro-5-(pyrrolidine-1-sulfonyl)imidazo[2,1-b][1,3]thiazole are synthesized via DMSO-d6-mediated reactions, whereas the target compound likely requires Friedel-Crafts or nucleophilic substitution steps .

Biological Activity

N-({imidazo[2,1-b][1,3]thiazol-6-yl}methyl)-4-phenoxybenzene-1-sulfonamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Synthesis

The compound features an imidazo[2,1-b][1,3]thiazole moiety linked to a phenoxybenzene sulfonamide. The synthesis typically involves the condensation of imidazo[2,1-b][1,3]thiazole derivatives with sulfonamide precursors. Various synthetic routes have been explored to optimize yield and purity.

1. Antimicrobial Activity

Research has demonstrated that compounds containing the imidazo[2,1-b][1,3]thiazole structure exhibit significant antimicrobial properties. For instance, derivatives have shown activity against various bacterial strains, including Mycobacterium tuberculosis. In vitro studies indicated that certain derivatives had a minimum inhibitory concentration (MIC) as low as 3.125 μg/mL against this pathogen .

2. Antitumor Activity

Recent studies have highlighted the potential of imidazo[2,1-b][1,3]thiazole derivatives as antitumor agents. One study reported that specific derivatives exhibited significant cytotoxic effects against human cancer cell lines such as HeLa (cervical cancer) and MCF-7 (breast cancer), while showing low toxicity to normal cells . The mechanism appears to involve inhibition of epidermal growth factor receptor (EGFR) signaling pathways.

3. Carbonic Anhydrase Inhibition

The compound has also been evaluated for its ability to inhibit carbonic anhydrase (CA) isoforms. In vitro assays revealed selective inhibition of tumor-associated isoforms (hCA IX and hCA XII) with promising Ki values in the micromolar range . This suggests potential applications in cancer therapy by targeting tumor microenvironments.

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this class of compounds. Key findings include:

  • The presence of electron-withdrawing groups on the imidazo[2,1-b][1,3]thiazole ring enhances antimicrobial activity.
  • Substituents on the phenoxy group can modulate antitumor efficacy; for example, para-substituted phenyl groups have shown improved activity against cancer cell lines .

Case Study 1: Antitubercular Activity

A series of imidazo[2,1-b][1,3]thiazole derivatives were synthesized and screened for their antitubercular properties. Compounds with specific substitutions were found to exhibit potent activity against Mycobacterium tuberculosis with low cytotoxicity against normal human cells .

Case Study 2: Antitumor Potential

In a study focusing on EGFR inhibitors, several derivatives demonstrated significant antiproliferative effects on HeLa cells while sparing normal cells from toxicity. The findings suggest that these compounds could be developed into novel anticancer therapies targeting EGFR pathways .

Data Summary

Activity Target MIC/IC50 Reference
AntitubercularMycobacterium tuberculosis3.125 μg/mL
AntitumorHeLa cell lineIC50 not specified
Carbonic Anhydrase InhibitionhCA IX and hCA XIIKi in micromolar range

Q & A

Q. What are the standard synthetic routes for synthesizing N-({imidazo[2,1-b][1,3]thiazol-6-yl}methyl)-4-phenoxybenzene-1-sulfonamide?

  • Methodological Answer : The synthesis typically involves a multi-step process: (i) Preparation of the imidazo[2,1-b][1,3]thiazole precursor via cyclization reactions using thiourea derivatives and α-haloketones. (ii) Sulfonylation of the imidazo-thiazole intermediate with 4-phenoxybenzenesulfonyl chloride under basic conditions (e.g., pyridine or triethylamine). (iii) Purification via column chromatography or recrystallization, followed by characterization using NMR (¹H/¹³C) and HPLC to confirm purity (>95%) and structural integrity .

Q. Which analytical techniques are essential for confirming the compound’s structural identity and purity?

  • Methodological Answer :
  • ¹H/¹³C NMR spectroscopy : To verify the integration of protons and carbons, particularly the sulfonamide (–SO₂–NH–) and imidazo-thiazole moieties.
  • High-Resolution Mass Spectrometry (HRMS) : For precise molecular weight confirmation (e.g., [M+H]⁺ or [M–H]⁻ ions).
  • HPLC with UV/Vis detection : To assess purity (>95%) and monitor degradation products under stress conditions (e.g., heat, light) .

Q. What are the common biological assays used to screen this compound’s activity?

  • Methodological Answer :
  • Anticancer activity : Cell viability assays (MTT or resazurin) against cancer cell lines (e.g., ovarian, colon) with IC₅₀ determination.
  • Enzyme inhibition : Fluorescence-based assays targeting kinases or SIRT1, using validated substrates (e.g., Fluor de Lys for SIRT1).
  • Antimicrobial activity : Minimum inhibitory concentration (MIC) assays against Gram-positive/negative bacteria .

Advanced Research Questions

Q. How can researchers optimize the sulfonamide coupling reaction to improve yield and reduce by-products?

  • Methodological Answer :
  • Solvent selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance nucleophilicity of the amine group.
  • Catalysts : Use coupling agents like HATU or EDCI to activate the sulfonyl chloride intermediate.
  • Microwave-assisted synthesis : Reduces reaction time (e.g., from 24h to 2h) and improves yield by 15–20% .

Q. What strategies address contradictory data on the compound’s enzyme inhibition efficacy (e.g., SIRT1 activation vs. artifacts)?

  • Methodological Answer :
  • Orthogonal assays : Replace fluorescent substrates (e.g., Fluor de Lys) with physiological substrates (e.g., acetylated PGC-1α) to validate SIRT1 activation.
  • Genetic validation : Use SIRT1-knockout cell lines to confirm target specificity.
  • Dose-response curves : Compare IC₅₀ values across multiple assays to identify assay-specific biases .

Q. How does the imidazo[2,1-b][1,3]thiazole moiety influence interactions with biological targets (e.g., kinases, SIRT1)?

  • Methodological Answer :
  • Molecular docking : Use X-ray crystallography data (e.g., EGFR kinase domain complex, PDB: 3LZB) to model binding interactions.
  • Mutagenesis studies : Replace the thiazole nitrogen with carbon to assess hydrogen-bonding contributions.
  • SAR analysis : Compare activity of analogs lacking the imidazo-thiazole group (e.g., reduced potency in kinase inhibition) .

Q. What experimental approaches resolve discrepancies in mitochondrial biogenesis activation data?

  • Methodological Answer :
  • Mitochondrial DNA quantification : Use qPCR to measure mtDNA copy number changes post-treatment.
  • Seahorse XF Analyzer : Assess oxygen consumption rate (OCR) and ATP production in renal proximal tubule cells (RPTCs).
  • Co-immunoprecipitation : Validate SIRT1-PGC-1α interaction using acetyl-lysine antibodies .

Q. How can structure-activity relationship (SAR) studies improve the compound’s pharmacokinetic properties?

  • Methodological Answer :
  • Hydrophilic substitutions : Introduce –OH or –COOH groups at the phenyl ring to enhance solubility (logP reduction).
  • Prodrug design : Mask the sulfonamide group with ester linkages to improve oral bioavailability.
  • In vitro ADMET profiling : Test metabolic stability (human liver microsomes) and plasma protein binding .

Q. What methodologies elucidate the compound’s mechanism of action in anticancer activity?

  • Methodological Answer :
  • Transcriptomics : RNA-seq to identify dysregulated pathways (e.g., apoptosis, cell cycle arrest).
  • Proteomics : SILAC labeling to quantify changes in kinase signaling proteins.
  • In vivo xenograft models : Monitor tumor regression in mice treated with 50 mg/kg doses (oral gavage) .

Q. How do researchers differentiate antimicrobial vs. anticancer activity in structural analogs?

  • Methodological Answer :
  • Functional group swaps : Replace the phenoxy group with pyridine or morpholine to alter target selectivity.
  • Microscopy : Use live-cell imaging to assess bacterial membrane disruption (SYTOX Green uptake).
  • Cytotoxicity panels : Compare IC₅₀ values in cancer vs. non-cancer cell lines (e.g., HEK293) .

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